3-Chloro-4-methylphenol
Overview
Description
3-Chloro-4-methylphenol: p-chlorocresol , is an organic compound with the molecular formula C7H7ClO . It appears as a white solid with a phenolic odor and is known for its potent disinfectant and antiseptic properties . This compound is widely used as a preservative in cosmetics and medicinal products for both humans and animals .
Scientific Research Applications
Chemistry: 3-Chloro-4-methylphenol is used as an organic building block in chemical synthesis. It serves as a precursor for the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In the field of medicine, this compound is utilized as a preservative in pharmaceutical formulations. It exhibits antimicrobial properties, making it effective against a wide range of bacteria and fungi .
Industry: This compound is employed in the formulation of paints and coatings due to its antimicrobial properties. It helps in preventing the growth of microorganisms on painted surfaces .
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenol is synthesized through the monochlorination of 3-methylphenol (m-cresol) at the para position. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure the selective chlorination of 3-methylphenol. The product is then purified through distillation and crystallization techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Esterification: This compound can react with acetic anhydride to form 4-chloro-3-methylphenyl acetate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and metal ion catalysts.
Esterification: Acetic anhydride and acid catalysts.
Major Products:
Oxidation: Quinone intermediates.
Esterification: 4-Chloro-3-methylphenyl acetate.
Comparison with Similar Compounds
- Chloroxylenol (4-chloro-3,5-dimethylphenol)
- 4-Chloro-2-methylphenol
- 4-Chloro-3,5-dimethylphenol
Comparison: 3-Chloro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Compared to chloroxylenol, which has two methyl groups, this compound has a single methyl group, resulting in different physicochemical properties and antimicrobial efficacy . Additionally, the presence of the chlorine atom at the para position enhances its antiseptic properties compared to other methylphenols .
Properties
IUPAC Name |
3-chloro-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRLBWPEHFGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060655 | |
Record name | Phenol, 3-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-62-3 | |
Record name | 3-Chloro-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloro-4-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157351 | |
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Record name | Phenol, 3-chloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Chloro-4-methylphenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HY68GZ7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to producing 3-Chloro-4-methylphenol?
A: One method involves the oxidative chlorination of specific precursors followed by a deprotection step. For instance, 3-chloro-4-methylbenzenesulphonic acid can be synthesized through oxidative chlorination and then subsequently desulphonated to yield this compound []. Another approach utilizes a dienone-phenol rearrangement. Reacting 4-chloro-4-methylcyclohexa-2,4-dienone with trifluoromethanesulfonic acid results in the formation of this compound [].
Q2: How does the choice of solvent influence the oxidative chlorination process when synthesizing this compound?
A: The research highlights that solvent selection significantly impacts the oxidative chlorination rate of various precursors to this compound []. For example, when using acetic acid as the solvent, 4-methylphenol exhibits a faster reaction rate compared to other compounds like 4-hydroxybenzoic acid, 4-aminobenzoic acid, and 4-methylbenzoic acid, when subjected to the same reaction conditions []. In contrast, employing aqueous HCl as the solvent results in a different order of reaction rates, with 4-methylbenzenesulphonic acid demonstrating the fastest rate, followed by 4-aminobenzoic acid, 4-methylphenol, 4-hydroxybenzoic acid, and lastly, 4-methylbenzoic acid [].
Q3: Is there a risk of forming undesired isomers during the synthesis of this compound?
A: Yes, the synthesis of this compound, particularly through oxidative chlorination, can lead to the formation of undesirable isomers. For instance, when using 4-methylphenol as a starting material, increasing the reaction temperature can result in a decrease in selectivity for the desired this compound due to the increased formation of the isomeric this compound [].
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